(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C₉H₇FN₂O₂ It is a fluorinated aromatic nitrile, characterized by the presence of a fluoro, methyl, and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile typically involves the nitration of 3-fluoro-2-methylacetophenone followed by a cyanation reaction. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: The nitro group in 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic conditions. For example, hydrolysis with aqueous hydrochloric acid yields the corresponding carboxylic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Agents: Aqueous hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acids, amides.
Scientific Research Applications
2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The fluoro group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
2-(3-Fluoro-4-nitrophenyl)acetonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(3-Chloro-2-methyl-4-nitrophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.
2-(3-Fluoro-2-methyl-4-aminophenyl)acetonitrile:
Uniqueness: 2-(3-Fluoro-2-methyl-4-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and interaction with biological targets.
Biological Activity
(3-Fluoro-2-methyl-4-nitro-phenyl)-acetonitrile is an organic compound characterized by a unique combination of functional groups, including a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring. Its molecular formula is C₈H₈FNO₂, with a molecular weight of approximately 171.16 g/mol. The structural features of this compound suggest potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Fluorine Atom: Enhances lipophilicity and may influence receptor binding.
- Nitro Group: Often associated with biological activity, particularly in antimicrobial actions.
- Acetonitrile Functional Group: Contributes to the compound's reactivity and solubility.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities. The presence of the nitro group is particularly noteworthy as it correlates with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of this compound can exhibit significant antimicrobial effects against various pathogens. For instance, the nitro group is known to enhance the activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Fluoro-2-methyl-4-nitro-phenyl-acetonitrile | Staphylococcus aureus | 1.25 mg/mL |
3-Fluoro-2-methyl-4-nitro-phenyl-acetonitrile | Klebsiella pneumoniae | 0.625 mg/mL |
Anti-inflammatory Activity
The structural modifications in this compound can also lead to anti-inflammatory effects. The nitro group is often implicated in modulating inflammatory pathways, making this compound a candidate for further studies in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring can enhance or diminish biological efficacy against specific targets.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluoroaniline | Fluorine-substituted aniline | Amino group instead of nitrile |
4-Nitrophenylacetonitrile | Nitro-substituted phenyl with acetonitrile | Lacks methyl substitution |
2-Methyl-4-nitrophenol | Methyl and nitro groups on phenolic structure | Hydroxyl group present instead of nitrile |
3-Bromo-2-methylphenylacetonitrile | Bromine instead of fluorine | Different halogen leading to varied reactivity |
The unique combination of functionalities in this compound allows for distinctive chemical behavior and potential biological activity not fully shared by these similar compounds.
Case Studies and Research Findings
Recent studies have utilized computer-aided drug design tools to predict binding affinities and interactions with proteins or enzymes based on the structural features of this compound. These studies help elucidate how structural modifications might enhance efficacy or reduce toxicity.
-
Antimycobacterial Activity : A related study investigated antimycobacterial activities against M. tuberculosis. Compounds derived from similar structures showed MIC values ranging from 4 to 64 μg/mL, indicating moderate to potent activity against resistant strains.
Compound MIC Value (μg/mL) Resistance Type Compound A 4 Rifampicin-resistant Compound B 32 Isoniazid-resistant - In Silico Studies : Computational analyses have revealed that modifications to the acetonitrile moiety can significantly affect binding interactions with target enzymes, potentially enhancing therapeutic efficacy.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(3-fluoro-2-methyl-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H7FN2O2/c1-6-7(4-5-11)2-3-8(9(6)10)12(13)14/h2-3H,4H2,1H3 |
InChI Key |
JGWAMRKHUUDTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.